![molecular formula C16H23N3O2 B5037838 N-(1-phenylethyl)-N'-(4-piperidinylmethyl)ethanediamide CAS No. 6214-84-2](/img/structure/B5037838.png)
N-(1-phenylethyl)-N'-(4-piperidinylmethyl)ethanediamide
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Overview
Description
N-(1-phenylethyl)-N'-(4-piperidinylmethyl)ethanediamide, also known as NPP, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of piperidine-based drugs and has shown promising results in various studies.
Scientific Research Applications
N-(1-phenylethyl)-N'-(4-piperidinylmethyl)ethanediamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various medical conditions, including depression, anxiety, and addiction. N-(1-phenylethyl)-N'-(4-piperidinylmethyl)ethanediamide has also been investigated for its anticancer properties and has shown to inhibit the growth of cancer cells in vitro.
Mechanism of Action
The exact mechanism of action of N-(1-phenylethyl)-N'-(4-piperidinylmethyl)ethanediamide is not fully understood. However, it is believed to act as a selective dopamine reuptake inhibitor and a partial agonist of the D2 dopamine receptor. N-(1-phenylethyl)-N'-(4-piperidinylmethyl)ethanediamide may also modulate the activity of other neurotransmitters such as serotonin and norepinephrine.
Biochemical and Physiological Effects
N-(1-phenylethyl)-N'-(4-piperidinylmethyl)ethanediamide has been shown to increase the levels of dopamine in the brain, leading to an increase in mood and motivation. It has also been found to reduce anxiety and stress levels in animal studies. N-(1-phenylethyl)-N'-(4-piperidinylmethyl)ethanediamide may also have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
N-(1-phenylethyl)-N'-(4-piperidinylmethyl)ethanediamide has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized. N-(1-phenylethyl)-N'-(4-piperidinylmethyl)ethanediamide is also relatively inexpensive compared to other compounds used in scientific research. However, one limitation of N-(1-phenylethyl)-N'-(4-piperidinylmethyl)ethanediamide is its low bioavailability, which may limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of N-(1-phenylethyl)-N'-(4-piperidinylmethyl)ethanediamide. One area of interest is the development of more potent and selective derivatives of N-(1-phenylethyl)-N'-(4-piperidinylmethyl)ethanediamide. Another potential direction is the investigation of N-(1-phenylethyl)-N'-(4-piperidinylmethyl)ethanediamide's effects on other medical conditions such as Parkinson's disease and schizophrenia. Additionally, further research is needed to understand the long-term effects of N-(1-phenylethyl)-N'-(4-piperidinylmethyl)ethanediamide on the brain and body.
Conclusion
In conclusion, N-(1-phenylethyl)-N'-(4-piperidinylmethyl)ethanediamide is a promising compound with potential therapeutic applications. It has shown to be effective in the treatment of depression, anxiety, addiction, and cancer. N-(1-phenylethyl)-N'-(4-piperidinylmethyl)ethanediamide's mechanism of action is not fully understood, but it is believed to act as a selective dopamine reuptake inhibitor and a partial agonist of the D2 dopamine receptor. N-(1-phenylethyl)-N'-(4-piperidinylmethyl)ethanediamide has several advantages for lab experiments, including stability and ease of synthesis, but its low bioavailability may limit its effectiveness in vivo. There are several future directions for the study of N-(1-phenylethyl)-N'-(4-piperidinylmethyl)ethanediamide, including the development of more potent derivatives and investigation of its effects on other medical conditions.
Synthesis Methods
The synthesis of N-(1-phenylethyl)-N'-(4-piperidinylmethyl)ethanediamide involves the reaction of 1-phenylethylamine with 4-piperidinemethanol in the presence of ethyl chloroformate. The product obtained is then treated with ethylenediamine to yield N-(1-phenylethyl)-N'-(4-piperidinylmethyl)ethanediamide. The purity of the final product can be improved by recrystallization and column chromatography.
properties
IUPAC Name |
N'-(1-phenylethyl)-N-(piperidin-4-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-12(14-5-3-2-4-6-14)19-16(21)15(20)18-11-13-7-9-17-10-8-13/h2-6,12-13,17H,7-11H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEINNSPTXZTQGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387469 |
Source
|
Record name | BAS 01199550 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00387469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylethyl)-N'-(piperidin-4-ylmethyl)ethanediamide | |
CAS RN |
6214-84-2 |
Source
|
Record name | BAS 01199550 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00387469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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